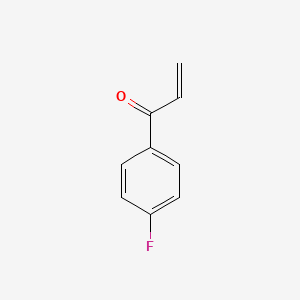

1-(4-Fluorophenyl)prop-2-en-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQOQFCURUKAJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455686 | |

| Record name | 1-(4-fluorophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51594-59-3 | |

| Record name | 1-(4-fluorophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)prop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Fluorophenyl)prop-2-en-1-one CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)prop-2-en-1-one, a versatile synthetic intermediate with significant applications in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, reactivity, and analytical characterization. Furthermore, it explores the role of the 1-(4-fluorophenyl)propenone scaffold in the development of pharmacologically active agents, offering insights for researchers and professionals in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is an α,β-unsaturated ketone featuring a fluorinated phenyl ring. The presence of the fluorine atom and the conjugated system imparts unique electronic properties that are pivotal to its reactivity and utility in organic synthesis.

| Identifier | Value | Source |

| Chemical Name | This compound | IUPAC |

| Synonym | 1-(4-fluorophenyl)-2-propen-1-one | Sigma-Aldrich[1] |

| CAS Number | 51594-59-3 | Sigma-Aldrich[1] |

| Molecular Formula | C₉H₇FO | Sigma-Aldrich[1] |

| Molecular Weight | 150.15 g/mol | Sigma-Aldrich[1] |

| Physical Form | Pale-yellow to yellow-brown sticky oil to solid | Sigma-Aldrich[1] |

| Storage | Sealed in a dry environment, store in freezer under -20°C | Sigma-Aldrich[1] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Mannich-type reaction followed by elimination. This method offers high yields and utilizes readily available starting materials.

Reaction Principle and Mechanism

The synthesis involves the reaction of 4-fluoroacetophenone with formaldehyde and a secondary amine (such as dimethylamine) to form a Mannich base. This intermediate is then subjected to thermal elimination (Hofmann elimination) to yield the desired α,β-unsaturated ketone. The reaction proceeds via the formation of an iminium ion from formaldehyde and the secondary amine, which is then attacked by the enolate of 4-fluoroacetophenone.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-Fluoroacetophenone

-

Paraformaldehyde

-

Dimethylamine hydrochloride

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Diethyl ether

Procedure:

-

Formation of the Mannich Base: In a round-bottom flask, combine 4-fluoroacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.1 eq) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid and reflux the mixture for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with a sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Mannich base.

-

Elimination: The crude Mannich base is then heated under vacuum (distillation) to induce elimination, yielding this compound as a pale-yellow oil.

-

The product can be further purified by column chromatography on silica gel if necessary.

Reactivity and Synthetic Applications

The core reactivity of this compound is centered around its α,β-unsaturated ketone functionality, making it an excellent Michael acceptor.

Michael Addition Reactions

The electron-withdrawing nature of the carbonyl group and the fluorophenyl ring polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to its use in the synthesis of more complex molecules.[2]

Caption: General mechanism of a Michael addition reaction.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic systems. For instance, reaction with hydrazines can yield pyrazolines, while reaction with amidines can lead to the formation of pyrimidines. These heterocyclic scaffolds are prevalent in many pharmacologically active molecules.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the vinyl protons (typically in the range of 6.0-7.5 ppm) exhibiting characteristic splitting patterns (doublet of doublets). Aromatic protons will appear in the downfield region (around 7.0-8.0 ppm) with splitting patterns influenced by the fluorine atom. |

| ¹³C NMR | A signal for the carbonyl carbon will be observed in the downfield region (around 190 ppm). Signals for the α- and β-carbons of the enone system will be present, along with four distinct signals for the aromatic carbons due to the fluorine substituent. |

| Infrared (IR) | A strong absorption band for the C=O stretch of the conjugated ketone will be present around 1660-1680 cm⁻¹. A band for the C=C stretch will be observed around 1620-1640 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) will be observed at m/z = 150. Key fragmentation patterns would include the loss of a vinyl group (•CH=CH₂) and the formation of the 4-fluorobenzoyl cation. |

Applications in Drug Development

The 1-(4-fluorophenyl)propenone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse pharmacological activities. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Kinase Inhibitors

The propenone moiety can act as a covalent warhead, forming irreversible bonds with cysteine residues in the active sites of certain kinases. This "targeted covalent inhibition" strategy has been successfully employed in the development of potent and selective anticancer agents.

Receptor Antagonists and Modulators

The rigid, planar structure of the 1-(4-fluorophenyl)propenone core makes it a suitable scaffold for designing ligands that can interact with specific receptor binding pockets. For example, derivatives have been investigated as antagonists for various G-protein coupled receptors (GPCRs).

Anti-inflammatory and Antimicrobial Agents

Chalcones, which share the α,β-unsaturated ketone motif, are known to possess a broad spectrum of biological activities, including anti-inflammatory and antimicrobial effects. The 1-(4-fluorophenyl)propenone structure serves as a key building block in the synthesis of novel chalcone derivatives with enhanced potency and improved pharmacokinetic profiles.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Pictograms: GHS07 (Exclamation Mark).[1]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation, well-defined reactivity as a Michael acceptor, and the prevalence of its structural motif in bioactive molecules make it a compound of significant interest to researchers in academia and the pharmaceutical industry. A thorough understanding of its properties and reactivity is crucial for its effective utilization in the design and synthesis of novel chemical entities with therapeutic potential.

References

-

ADICHEMISTRY. MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. [Link]

Sources

Spectroscopic Data of 1-(4-Fluorophenyl)prop-2-en-1-one: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 1-(4-Fluorophenyl)prop-2-en-1-one (CAS No. 51594-59-3).[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction

This compound is an α,β-unsaturated ketone, a class of compounds that are important intermediates in organic synthesis and are of significant interest in medicinal chemistry. The presence of the fluorophenyl group and the propenone moiety imparts specific chemical and physical properties that can be elucidated through various spectroscopic techniques. Accurate and thorough spectroscopic analysis is paramount for confirming the structure, assessing purity, and understanding the chemical behavior of this molecule. This guide will delve into the practical aspects of obtaining and interpreting ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this specific compound.

Molecular Structure and Analysis Workflow

The structural confirmation of this compound relies on a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous identification.

Caption: Proposed mass fragmentation pathway for this compound.

Mass Spectrometry Data Summary

| m/z | Proposed Fragment |

| 150 | [M]⁺˙ (Molecular ion) |

| 123 | [M - •CH=CH₂]⁺ (Loss of vinyl radical) |

| 95 | [M - CO - •CH=CH₂]⁺ or [C₆H₄F]⁺ (Loss of CO from m/z 123) |

| 55 | [M - •C₆H₄F]⁺ (Loss of fluorophenyl radical) |

The fragmentation is expected to be dominated by the formation of the stable 4-fluorobenzoyl cation (m/z 123), which can then lose carbon monoxide to form the 4-fluorophenyl cation (m/z 95).

Conclusion

The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information that, when synthesized, allows for a high degree of confidence in the identity of the compound. The protocols and data interpretations presented in this guide are based on established principles and best practices in the field of analytical chemistry, providing a solid foundation for researchers working with this and similar molecules.

References

-

Pharmaffiliates. This compound | CAS No: 51594-59-3. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

The Royal Society of Chemistry. 1. 1HNMR and 13CNMR Spectra of compound (E)-1-(4-fluorophenyl)-3-(3-hidroxyphenyl)prop-2-en-1-one (1a). Available from: [Link]

-

Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS. Available from: [Link]

- Shan, L., et al. (2017). Rapid Screening of Chemical Constituents in Rhizoma Anemarrhenae by UPLC-Q-TOF/MS Combined with Data Postprocessing Techniques. Molecules, 22(9), 1465.

- Raza, A. R., et al. (2016). Fragmentation Study of Substituted Chalcones: Gas Phase Formation of Benz-1-oxin Cation.

- Lee, J., et al. (2006). Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(6), 994-1000.

-

ResearchGate. (2025). Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART). Available from: [Link]

-

ResearchGate. Proposed MS fragmentation pathway for chalcone derivatives. Available from: [Link]

Sources

1-(4-Fluorophenyl)prop-2-en-1-one solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 1-(4-Fluorophenyl)prop-2-en-1-one

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. The document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. The guide covers the theoretical principles governing solubility, qualitative solubility predictions, detailed experimental protocols for quantitative solubility determination, and data presentation recommendations. The aim is to equip the reader with the necessary knowledge to effectively handle and utilize this compound in various organic media.

Introduction to this compound

This compound is an α,β-unsaturated ketone with the chemical formula C₉H₇FO.[1] Its structure, featuring a fluorophenyl group attached to a propenone moiety, imparts a unique combination of polarity and reactivity. The presence of the carbonyl group and the fluorine atom makes it a molecule of interest in various chemical syntheses and pharmaceutical research. Understanding its solubility is critical for reaction setup, purification, and formulation development.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₇FO | [1] |

| Molecular Weight | 150.15 g/mol | [1] |

| Physical Form | Pale-yellow to Yellow-brown Sticky Oil to Solid | |

| Boiling Point | 216.4±32.0 °C (Predicted) | [1] |

| Density | 1.097±0.06 g/cm³ (Predicted) | [1] |

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another.[2] The key intermolecular forces at play for this compound are:

-

Dipole-Dipole Interactions: The carbonyl group (C=O) and the carbon-fluorine (C-F) bond are both polar, creating significant dipole moments in the molecule. These dipoles can interact favorably with polar solvents.

-

London Dispersion Forces: Present in all molecules, these forces will contribute to the solubility in non-polar solvents. The phenyl ring contributes significantly to these interactions.

-

Hydrogen Bonding: While this compound cannot donate a hydrogen bond, the oxygen of the carbonyl group can act as a hydrogen bond acceptor.[3] This allows for favorable interactions with protic solvents (e.g., alcohols).

The overall solubility will be a balance of the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

Qualitative Solubility Predictions

Based on the molecular structure and the principles of intermolecular forces, we can predict the qualitative solubility of this compound in various classes of organic solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Ethanol, Methanol) | High | The ability of the solvent to hydrogen bond with the carbonyl oxygen and the strong dipole-dipole interactions will lead to good solubility. A related, larger compound, 1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, is known to be soluble in ethanol.[4] |

| Polar Aprotic (e.g., Acetone, Dichloromethane, THF) | High | Strong dipole-dipole interactions between the solute and solvent will be the primary driver of solubility. The aforementioned related compound is also soluble in dichloromethane.[4] |

| Non-Polar (e.g., Hexane, Toluene) | Low to Moderate | Solubility will be dependent on London dispersion forces. The presence of the phenyl ring will contribute to some solubility in aromatic solvents like toluene. However, the strong polar nature of the molecule will limit its solubility in highly non-polar solvents like hexane. |

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination of solubility is crucial for many applications. The following section provides a detailed protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 2 mL) of the desired organic solvent.

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved solid is necessary.

-

Cap the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient amount of time (typically 24-48 hours) to ensure equilibrium solubility is reached.[2]

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials and allow the excess solid to settle.

-

Withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved solid.

-

Dilute the clear filtrate with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = Concentration from analysis (g/L) x Dilution factor

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner. A tabular format is recommended for easy comparison across different solvents.

Example Solubility Data Table:

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Conclusion

This compound is an α,β-unsaturated ketone with a solubility profile that is dominated by its polar nature. It is expected to be highly soluble in polar organic solvents, particularly those that can act as hydrogen bond acceptors. For precise quantitative applications, the experimental protocol outlined in this guide provides a robust method for determining its solubility in specific solvents of interest. This information is invaluable for the effective design of synthetic routes, purification strategies, and formulation development in a research and development setting.

References

-

Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

ChemBK. (2024). 1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. ChemBK. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

Wikipedia. Ketone. Wikipedia. [Link]

Sources

Synthesis of 1-(4-Fluorophenyl)prop-2-en-1-one and its derivatives

An In-depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)prop-2-en-1-one and its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a fluorinated chalcone, represents a privileged scaffold in medicinal chemistry. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are precursors to flavonoids and exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3][4] The incorporation of a fluorine atom onto one of the phenyl rings can significantly modulate the molecule's electronic properties, metabolic stability, and binding affinity, making these derivatives highly valuable in drug discovery.[5][6] This guide provides a comprehensive exploration of the principal synthetic methodologies for this compound and its analogues, focusing on mechanistic underpinnings, detailed experimental protocols, and modern synthetic advancements.

Foundational Synthetic Strategy: The Claisen-Schmidt Condensation

The most direct and widely employed route for synthesizing chalcones is the Claisen-Schmidt condensation.[2][4] This reaction is a robust, base- or acid-catalyzed crossed-aldol condensation between an appropriately substituted acetophenone and a benzaldehyde derivative that lacks α-hydrogens.[7][8] For the synthesis of the core topic molecule, this involves the reaction of 4-fluoroacetophenone with a variety of aromatic aldehydes.

Mechanistic Insight: Base-Catalyzed Pathway

The causality of the base-catalyzed Claisen-Schmidt condensation hinges on the generation of a potent carbon nucleophile. A base, typically sodium or potassium hydroxide, abstracts an acidic α-hydrogen from the acetophenone, creating a resonance-stabilized enolate ion.[4][7] This enolate is the key reactive intermediate that attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated by the solvent (e.g., ethanol or water) to form a β-hydroxy ketone (an aldol adduct). Under the reaction conditions, this intermediate readily undergoes base-catalyzed dehydration to yield the highly conjugated and thermodynamically stable α,β-unsaturated ketone, the chalcone product.[4][9]

Caption: Mechanism of Base-Catalyzed Claisen-Schmidt Condensation.

Protocol 1: Conventional Base-Catalyzed Synthesis

This protocol describes a standard laboratory procedure for synthesizing a this compound derivative.

Materials:

-

4-Fluoroacetophenone (1 equivalent)

-

Substituted Benzaldehyde (e.g., 4-methylbenzaldehyde) (1 equivalent)[10]

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Deionized Water

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-fluoroacetophenone (1.0 eq.) and the chosen substituted benzaldehyde (1.0 eq.) in ethanol (approx. 20-30 mL). Stir the mixture at room temperature until all solids have dissolved.

-

Catalyst Addition: In a separate beaker, prepare a 40% aqueous solution of NaOH. Cool the ethanolic reactant mixture in an ice bath and add the NaOH solution dropwise with continuous stirring. The choice to add the base slowly and with cooling is to control the exothermic reaction and prevent unwanted side reactions.

-

Reaction: Remove the flask from the ice bath and continue stirring at room temperature for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). A precipitate often forms as the product is typically a solid that is less soluble in the reaction medium.[4]

-

Workup: Pour the reaction mixture into a beaker containing ice-cold water. This step quenches the reaction and precipitates the crude product.

-

Neutralization & Isolation: Acidify the aqueous mixture with dilute HCl until it is neutral (pH ~7). The solid precipitate is then collected by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove inorganic salts. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.[8]

-

Characterization: The final product's identity and purity are confirmed using techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis offers a significant improvement over conventional heating by dramatically reducing reaction times and often increasing yields.[2][11] The rapid and uniform heating provided by microwave irradiation accelerates the reaction rate.[12]

Materials:

-

4-Fluoroacetophenone (1 equivalent)

-

Substituted Benzaldehyde (1 equivalent)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol (minimal amount)

Procedure:

-

Preparation: In a 10 mL microwave vial, combine 4-fluoroacetophenone (0.974 mmol), the desired substituted benzaldehyde (0.974 mmol), and 3 mL of 5% ethanolic NaOH.[13]

-

Irradiation: Place the sealed vial into a dedicated microwave reactor. Irradiate the mixture at a constant temperature (e.g., 80 °C) with a power of 50-180 Watts for 2-6 minutes.[1][13] The specific time and power are optimized for the specific reactants.

-

Isolation: After the reaction is complete (monitored by TLC), cool the vial. The product often crystallizes directly from the reaction mixture.

-

Purification: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry to obtain the pure product.[13] This method often yields a product of high purity, sometimes negating the need for further recrystallization.

Advanced Synthetic Pathways: Palladium-Catalyzed Cross-Coupling

Caption: Derivatization of the Chalcone Core via Mannich Reaction.

Data Summary: Synthesis of Representative Derivatives

The following table summarizes various synthetic approaches to produce derivatives of this compound, illustrating the efficiency of different methods.

| Product Derivative (Substituent on second phenyl ring) | Starting Aldehyde | Method | Catalyst/Base | Time | Yield (%) | Reference |

| 4-Methyl | 4-Tolualdehyde | Conventional | NaOH/Ethanol | 24 hrs | High | [10] |

| Unsubstituted | Benzaldehyde | Microwave | NaOH/Ethanol | 30-50 s | 80-90% | [1] |

| Various Aryl Groups | Various Arylboronic Acids | Suzuki Coupling (MW) | PdCl₂/KF/PEG-400 | 10-20 min | 57-91% | [14] |

| Various Aryl Groups | Various Aryl Triflates | Carbonylative Heck | Pd Catalyst | 12-24 hrs | High | [15][16] |

| 4-Nitro | 4-Nitrobenzaldehyde | Microwave | NaOH/Ethanol | 2-6 min | High | [1] |

Conclusion

The synthesis of this compound and its derivatives is a cornerstone of modern medicinal chemistry, providing access to a vast chemical space of biologically active molecules. The Claisen-Schmidt condensation remains a simple, efficient, and reliable method, with microwave-assisted protocols offering significant advantages in terms of speed and green chemistry principles. [2]For more complex structures and advanced derivatization, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions provide powerful and indispensable tools. [3][17]A thorough understanding of these synthetic strategies, their underlying mechanisms, and practical execution is essential for researchers and scientists aiming to harness the therapeutic potential of this versatile chalcone scaffold in drug development.

References

-

Title: Microwave Assisted Synthesis of Chalcone and Biological Activity - Scholars Research Library Source: Scholars Research Library URL: [Link]

-

Title: Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression Source: MDPI URL: [Link]

-

Title: A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions Source: J Pharm Sci Emerg Drugs URL: [Link]

-

Title: Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis Source: Frontiers in Chemistry URL: [Link]

-

Title: Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach Source: ChemistryOpen URL: [Link]

-

Title: Mechanism of base-catalyzed Claisen-Schmidt condensation. Source: ResearchGate URL: [Link]

-

Title: Synthesis of chalcones via Pd‐catalysed Heck‐type coupling reaction by C−N cleavage Source: ResearchGate URL: [Link]

-

Title: Claisen–Schmidt Condensation and Chalcone Synthesis Source: Prezi URL: [Link]

-

Title: Green synthesis of chalcone derivatives via Suzuki coupling Source: Blucher Proceedings URL: [Link]

-

Title: An Efficient Synthesis of Chalcones Based on the Suzuki Reaction. Source: ResearchGate URL: [Link]

-

Title: Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction Source: MDPI URL: [Link]

-

Title: Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis Source: The Royal Society of Chemistry URL: [Link]

-

Title: Palladium-Catalyzed Coupling Reactions: Carbonylative Heck Reactions To Give Chalcones Source: ResearchGate URL: [Link]

-

Title: Practical Synthesis of Chalcone Derivatives and Their Biological Activities Source: PMC URL: [Link]

-

Title: Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization Source: SciSpace URL: [Link]

-

Title: (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one Source: NIH URL: [Link]

-

Title: #Chalcone synthesis #aldol condensation#Organic Synthesis#Equivalent Calculation#Medicinal Chemistry Source: YouTube URL: [Link]

-

Title: Heck reaction Source: Wikipedia URL: [Link]

-

Title: Synthetic applications of biologically important Mannich bases: An updated review Source: Open Access Research Journal of Biology and Pharmacy URL: [Link]

-

Title: Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors Source: PubMed URL: [Link]

-

Title: Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes Source: PubMed URL: [Link]

-

Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: MDPI URL: [Link]

-

Title: Regioselective reaction: synthesis and pharmacological study of Mannich bases containing ibuprofen moiety Source: PubMed URL: [Link]

-

Title: Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5 Source: Academia.edu URL: [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. prezi.com [prezi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]

- 12. Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction [mdpi.com]

The Strategic Role of Fluorination in Enhancing the Biological Activity of Chalcone Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Scaffold - A Causal Exploration of Fluorinated Chalcones

In the landscape of medicinal chemistry, chalcones (1,3-diphenyl-2-propen-1-one) represent a "privileged scaffold".[1] Their simple, modifiable structure, consisting of two aromatic rings linked by an α,β-unsaturated carbonyl system, serves as a biosynthetic precursor to all flavonoids and is a recurring motif in compounds with a vast array of pharmacological activities.[2][3][4] However, the raw scaffold is merely a starting point. The true art and science of drug development lie in strategic molecular modifications to enhance potency, selectivity, and pharmacokinetic properties.

This guide moves beyond a simple cataloging of activities. It provides a technical deep-dive into a particularly successful strategy: the incorporation of fluorine. As application scientists, we do not merely observe results; we seek to understand the underlying causality. Why does adding a single, highly electronegative atom so dramatically amplify the therapeutic potential of the chalcone core? The introduction of fluorine can significantly increase lipophilicity and metabolic stability, leading to enhanced biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] This document will dissect the mechanisms, provide actionable experimental protocols, and present a framework for the rational design and evaluation of next-generation fluorinated chalcone derivatives.

Foundational Chemistry: Synthesis via Claisen-Schmidt Condensation

The accessibility of the chalcone scaffold is a key advantage, with the Claisen-Schmidt condensation being the most common and efficient synthetic route.[2][8] This reaction involves the base-catalyzed condensation of an appropriately substituted aromatic ketone with an aromatic aldehyde.[8] The choice of fluorinated precursors for either the ketone or aldehyde component directly yields the desired fluorinated chalcone. The simplicity of this method allows for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Diagram: General Synthesis and Evaluation Workflow

The following diagram outlines the logical flow from chemical synthesis to biological validation, a foundational process in drug discovery.

Caption: Workflow from synthesis of a fluorinated chalcone library to lead identification.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

Fluorinated chalcones have emerged as formidable anticancer agents, demonstrating significant cytotoxicity against a wide spectrum of cancer cell lines, including notoriously difficult-to-treat triple-negative breast cancer (TNBC).[9][10][11] Their efficacy is not due to a single mechanism but rather a coordinated attack on multiple cellular processes vital for tumor growth and survival.

Key Mechanisms of Anticancer Action

-

Tubulin Destabilization: Several potent fluorinated chalcones function as Vascular Disrupting Agents (VDAs) by binding to the colchicine site of tubulin.[12][13] This interaction inhibits microtubule polymerization, leading to a collapse of the cytoskeleton, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[13]

-

Induction of Apoptosis: Beyond cell cycle arrest, these compounds actively trigger programmed cell death. This can occur through the mitochondrial dysfunction pathway, leading to caspase activation.[10][13]

-

Anti-Angiogenesis: Tumors require a blood supply to grow. Fluorinated chalcones have been shown to inhibit the formation of new blood vessels by interfering with the tube formation, migration, and invasion of human umbilical vein endothelial cells (HUVECs).[10][13]

-

Signaling Pathway Modulation: The anticancer effects are often mediated by the inhibition of critical pro-survival signaling pathways. A key target is the Nuclear Factor-κB (NF-κB) pathway, which regulates inflammatory responses and cell survival.[11] Studies in TNBC have also implicated the silencing of the Heat Shock Factor 1 (HSF1) pathway.[9][10]

Diagram: Apoptosis Induction Pathway

This diagram illustrates a simplified pathway by which a fluorinated chalcone can induce apoptosis through mitochondrial-mediated caspase activation.

Caption: Mitochondrial pathway of apoptosis induced by fluorinated chalcones.

Quantitative Data: Anticancer Potency (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative fluorinated chalcones, demonstrating their potency.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4c (α-fluoro) | MGC-803 (Gastric) | 0.025 | [13] |

| 4c (α-fluoro) | SGC-7901 (Gastric) | 0.031 | [13] |

| 4c (α-fluoro) | Bcap-37 (Breast) | 0.045 | [13] |

| Compound 2a | HepG2 (Liver) | 67.51 | [14] |

| Compound B5 | HeLa (Cervical) | 24.53 (µg/ml) | [7] |

| Compound B3 | HeLa (Cervical) | 32.42 (µg/ml) | [7] |

Experimental Protocol: Anticancer Activity Assessment (MTT Assay)

This protocol provides a self-validating system for assessing the cytotoxic effects of fluorinated chalcones on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to ensure cell attachment and recovery.[11]

-

Compound Treatment: Prepare serial dilutions of the fluorinated chalcone derivatives in the appropriate cell culture medium. Typical concentration ranges span from 0.1 to 100 µM.[11] Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO at the highest concentration used) and an untreated control. Incubate for an additional 24-72 hours.

-

MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) to each well.[11] Incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant (MDR) pathogens presents a global health crisis. Fluorinated chalcones exhibit potent, broad-spectrum activity against pathogenic bacteria and fungi, making them promising candidates for new anti-infective agents.[5][15][16][17] The incorporation of fluorine enhances lipophilicity, potentially facilitating passage through microbial cell membranes.

Key Mechanisms of Antimicrobial Action

-

Enzyme Inhibition: Chalcones can target essential bacterial enzymes, such as DNA gyrase B and UDP-3-O-[3-hydroxymyristoyl] N-acetylglucosamine deacetylase, disrupting DNA replication and cell wall synthesis, respectively.[2][5]

-

Efflux Pump Inhibition: A common mechanism of drug resistance in bacteria is the active pumping of antibiotics out of the cell. Fluorinated chalcones have been shown to inhibit these bacterial efflux pumps, potentially restoring the efficacy of existing antibiotics when used in combination.[5][6]

Quantitative Data: Antimicrobial Potency (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 4 | MRSA | 25-50 | [15] |

| Compound 5 | MRSA | 25-50 | [15] |

| Compound 8 | P. aeruginosa | 50 | [15] |

| Compound 8 | C. ulcerans | 50 | [15] |

| Compound 3 | M. tuberculosis H37Rv | IC₅₀ ≤16,760 ng/mL | [17] |

| Compound 9 | M. tuberculosis H37Rv | IC₅₀ ≤16,760 ng/mL | [17] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the agar diffusion method for assessing antibacterial activity.

-

Culture Preparation: Prepare a fresh overnight culture of the target bacterial strain (e.g., S. aureus, E. coli) in a suitable broth medium. Adjust the turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Disk Application: Sterilize paper disks (6 mm diameter). Impregnate the disks with a known concentration of the fluorinated chalcone solution. Allow the solvent to evaporate completely.

-

Incubation: Place the impregnated disks onto the surface of the inoculated agar plate. Also include a positive control (e.g., ciprofloxacin disk) and a negative control (disk with solvent only). Invert the plates and incubate at 37°C for 18-24 hours.

-

Data Acquisition: Measure the diameter (in mm) of the clear zone of inhibition around each disk where bacterial growth is absent.[15]

-

Interpretation: A larger zone of inhibition corresponds to greater antibacterial activity. The MIC can be more precisely determined using a broth microdilution method, where the lowest concentration showing no visible growth is identified.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Fluorinated chalcones demonstrate significant anti-inflammatory properties, primarily by inhibiting the production of key inflammatory mediators.[4][18][19]

Key Mechanisms of Anti-inflammatory Action

-

Inhibition of Nitric Oxide (NO) Production: In inflammatory conditions, inducible nitric oxide synthase (iNOS) produces large amounts of NO. Certain fluorinated chalcones are potent inhibitors of NO production in macrophages, with some compounds showing IC₅₀ values in the nanomolar range.[18] This effect is often due to the inhibition of iNOS enzyme expression rather than direct enzyme inhibition.[18]

-

Inhibition of NF-κB Pathway: As mentioned in the anticancer section, the NF-κB pathway is a master regulator of inflammation. By preventing the activation of NF-κB, fluorinated chalcones can block the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2.[11][18]

Diagram: Inhibition of the NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by fluorinated chalcones.[11]

Neuroprotective and Antioxidant Properties

Emerging research highlights the potential of fluorinated chalcones in neuroprotection.[5][20][21] This activity is closely linked to their potent antioxidant capabilities. They can mitigate oxidative stress, a key factor in neurodegenerative diseases, by scavenging reactive oxygen species (ROS) and enhancing the cell's own antioxidant defenses through pathways like the Nrf2/HO-1 system.[21][22]

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the chalcone scaffold is a proven and powerful approach in medicinal chemistry. It consistently enhances a wide spectrum of biological activities, from anticancer and antimicrobial to anti-inflammatory effects. The ease of synthesis via Claisen-Schmidt condensation allows for extensive SAR studies, enabling the fine-tuning of these molecules for increased potency and reduced cytotoxicity.[5]

The path forward involves a multi-disciplinary approach. Chemists must continue to explore novel fluorination patterns and hybrid structures. Biologists must further elucidate the specific molecular targets and pathways to guide rational drug design. Ultimately, the goal is to translate the profound in-vitro efficacy of these compounds into clinically successful therapeutics. The fluorinated chalcone scaffold is not just a subject of academic interest; it is a validated platform for the development of next-generation medicines to combat some of our most pressing health challenges.

References

-

Kubiak, J., Szyk, P., Czarczyńska-Goślińska, B., & Goslinski, T. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Molecules. [Link]

-

Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Research J. Pharm. and Tech.[Link]

-

Umar, A. B., et al. (2019). Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. Chemistry Africa. [Link]

-

Hernández-Aponte, C. A., et al. (2025). Identifying Genes Associated with the Anticancer Activity of a Fluorinated Chalcone in Triple-Negative Breast Cancer Cells Using Bioinformatics Tools. International Journal of Molecular Sciences. [Link]

-

Hernández-Aponte, C. A., et al. (2025). Identifying Genes Associated with the Anticancer Activity of a Fluorinated Chalcone in Triple-Negative Breast Cancer Cells Using Bioinformatics Tools. MDPI. [Link]

-

Kubiak, J., Szyk, P., Czarczyńska-Goślińska, B., & Goslinski, T. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. MDPI. [Link]

-

Lagu, E. B., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. MDPI. [Link]

-

Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives. Taylor & Francis Online. [Link]

-

Kumar, D., et al. (2017). Design of potent fluoro-substituted chalcones as antimicrobial agents. Future Science OA. [Link]

-

The Synthesis and Effect of Fluorinated Chalcone Derivatives on Nitric Oxide Production. ResearchGate. [Link]

-

Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications. [Link]

-

Kubiak, J., et al. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications. PubMed. [Link]

-

Li, Y., et al. (2020). Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Brazilian Journal of Biology. [Link]

-

Tran, P. H., et al. (2023). Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development. [Link]

-

Fluorinated chalcone: as anti-inflammatory agent. ResearchGate. [Link]

-

Fluorinated flavonoids and chalcones (42–48) with neuroprotective activity. ResearchGate. [Link]

-

ChemInform Abstract: Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. ResearchGate. [Link]

-

Hussain, M. A., et al. (2012). SYNTHESIS OF NEW FLUORINATED CHALCONE DERIVATIVE WITH ANTI-INFLAMMATORY ACTIVITY. ResearchGate. [Link]

-

A Review on Chalcones Synthesis and their Biological Activity. PharmaTutor. [Link]

-

Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. ResearchGate. [Link]

-

In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents. Scientific Reports. [Link]

-

Fluorinated derivatives of flavonoids and chalcones with potential anticancer properties. ResearchGate. [Link]

-

Salehi, B., et al. (2020). Chalcones: Synthetic Chemistry Follows Where Nature Leads. Biomolecules. [Link]

-

Lin, W. T., et al. (2020). The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. Antioxidants. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 3. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Identifying Genes Associated with the Anticancer Activity of a Fluorinated Chalcone in Triple-Negative Breast Cancer Cells Using Bioinformatics Tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 1-(4-Fluorophenyl)prop-2-en-1-one

Executive Summary

1-(4-Fluorophenyl)prop-2-en-1-one, a fluorinated chalcone, represents a privileged scaffold in modern medicinal chemistry. Its unique structural features—a reactive α,β-unsaturated ketone system and a strategically placed fluorine atom—confer a remarkable spectrum of biological activities. This guide synthesizes current research to provide an in-depth perspective on its potential therapeutic applications, mechanisms of action, and practical experimental workflows for drug development professionals. We will explore its promise in oncology, anti-inflammatory therapies, and infectious diseases, grounded in its ability to act as a covalent modifier of key biological targets. Detailed protocols for synthesis and bio-evaluation are provided to empower researchers to explore and expand upon the therapeutic potential of this versatile molecule.

Introduction: The Chalcone Scaffold and the Strategic Importance of Fluorine

Chalcones are a class of natural and synthetic compounds characterized by a 1,3-diaryl-2-propen-1-one core.[1] This simple, yet elegant, scaffold is a precursor to flavonoids in plants and has long been recognized for a wide array of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[1][2][3][4] The therapeutic versatility of chalcones stems from their unique chemical architecture, particularly the α,β-unsaturated carbonyl system.[2]

The introduction of a fluorine atom onto the phenyl ring, as in this compound, is a deliberate and strategic choice in medicinal chemistry. Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical properties. Key benefits include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, resisting metabolic oxidation and thereby increasing the compound's half-life in vivo.[5][6]

-

Increased Lipophilicity: Fluorine substitution often increases a molecule's ability to cross cell membranes, enhancing its bioavailability and cellular uptake.[5][6]

-

Modulated Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, potentially increasing binding affinity and selectivity.

Therefore, this compound is not merely another chalcone; it is an optimized scaffold designed for enhanced drug-like properties, making it a highly promising starting point for drug discovery programs.[5][6]

Core Mechanism: The α,β-Unsaturated Ketone as a Covalent Warhead

The primary driver of the broad bioactivity of this compound is the electrophilic nature of its α,β-unsaturated carbonyl system. This moiety acts as a "Michael acceptor," making it susceptible to nucleophilic attack from amino acid residues on proteins, most notably the thiol group of cysteine.[2][7]

This interaction can lead to the formation of a stable, covalent bond between the drug and its protein target.[8] Covalent inhibition offers several therapeutic advantages over non-covalent binding:

-

Prolonged Duration of Action: By permanently modifying the target, the inhibitory effect can persist long after the drug has been cleared from systemic circulation.[9]

-

High Potency: Covalent binding can overcome weak initial binding affinities, leading to highly potent inhibition.[9]

-

Overcoming Drug Resistance: Covalent inhibitors can be effective against targets that have developed resistance to non-covalent drugs through mutations in the binding pocket.[10]

This mechanism is central to the action of several FDA-approved drugs, such as ibrutinib and osimertinib, which also feature α,β-unsaturated carbonyl "warheads".[7][10]

Caption: Covalent inhibition mechanism via Michael addition.

Potential Therapeutic Applications: A Survey

The ability of this compound and its derivatives to covalently modify a range of protein targets translates into a broad spectrum of potential therapeutic applications.

Anticancer Activity

Chalcones are well-documented anticancer agents, and fluorinated derivatives often exhibit enhanced potency.[5][6] The proposed mechanisms are multifactorial and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

-

Inhibition of Kinases: Many kinases, such as Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR) kinase, possess cysteine residues in or near their ATP-binding pockets, making them susceptible to covalent inhibition.[8][10] Derivatives of this compound could be designed to selectively target such kinases.

-

Induction of Apoptosis: These compounds can induce programmed cell death by generating reactive oxygen species (ROS) and disrupting signaling pathways like Notch-Akt.[11][12]

-

Tubulin Polymerization Inhibition: Like many successful chemotherapeutics, chalcones can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[13]

Anti-inflammatory Properties

Chronic inflammation underlies numerous diseases, including rheumatoid arthritis, atherosclerosis, and neurodegenerative disorders.[14] Chalcones can exert potent anti-inflammatory effects through several mechanisms.

-

Modulation of Inflammatory Pathways: Derivatives have been shown to inhibit key inflammatory signaling pathways such as MAPKs and Akt in neutrophils, reducing the release of pro-inflammatory mediators like superoxide anions and elastase.[14]

-

NLRP3 Inflammasome Inhibition: Certain chalcone derivatives are potent inhibitors of the NLRP3 inflammasome, a key driver of inflammation, by blocking the secretion of interleukin-1β (IL-1β).[15]

-

COX/LOX Inhibition: Chalcones can inhibit cyclooxygenase (COX) and lipooxygenase (LOX) enzymes, which are responsible for producing inflammatory prostaglandins and leukotrienes.[4]

Antimicrobial and Antifungal Potential

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Fluorinated chalcones are promising candidates.[5][6]

-

Inhibition of Bacterial Enzymes: The chalcone scaffold can inhibit essential bacterial enzymes, disrupting cellular processes.[4]

-

Synergistic Effects with Antibiotics: Fluorinated chalcones can act synergistically with existing antibiotics, potentially overcoming resistance mechanisms by inhibiting bacterial efflux pumps.[5][6]

-

Antifungal Action: Chalcones can inhibit the synthesis of β-(1,3)-glucan and chitin, essential components of the fungal cell wall, leading to fungal cell death.[4]

Table 1: Summary of Investigated Biological Activities of Related Fluorophenyl Chalcones

| Activity | Target/Mechanism | Cell Line/Model | Observed Effect | Reference Compound IC50 |

| Anticancer | Cytotoxicity | MCF-7 (Breast Cancer) | Concentration-dependent cell death | ~52 µM (for a related 1,3,4-thiadiazole derivative)[16] |

| Cytotoxicity | PC3 (Prostate Cancer) | Potent cytotoxic effect | ~52 µM (for a related 2-(4-Fluorophenyl)-N-phenylacetamide)[17] | |

| Anti-inflammatory | Superoxide Inhibition | Human Neutrophils | Inhibition of fMLF-induced superoxide production | ~1.56 µM (for a related prop-2-en-1-one derivative)[14] |

| Elastase Release | Human Neutrophils | Inhibition of fMLF-induced elastase release | ~1.37 µM (for a related prop-2-en-1-one derivative)[14] | |

| NLRP3 Inhibition | Bone Marrow-Derived Macrophages (BMDM) | Inhibition of IL-1β secretion | ~0.74 µM (for a related chalcone derivative)[15] | |

| Antimicrobial | Antibacterial | S. aureus, E. coli | Broad-spectrum activity | MIC values 16-64 µg/mL (for a related benzofuran derivative)[18] |

Experimental Workflows for Drug Discovery

This section provides validated, step-by-step protocols for the synthesis of this compound and its derivatives, as well as for primary screening of their biological activity.

Caption: A typical drug discovery workflow for chalcone derivatives.

Protocol: Synthesis via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is the most reliable and widely used method for synthesizing chalcones, involving a base-catalyzed reaction between an appropriate acetophenone and an aldehyde.[1][19][20][21][22]

Materials:

-

4-Fluoroacetophenone (1 equivalent)

-

Substituted aromatic aldehyde (1 equivalent)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (or other suitable solvent)

-

Dilute Hydrochloric Acid (HCl)

-

Deionized water, crushed ice

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-fluoroacetophenone (1 eq.) and the chosen aromatic aldehyde (1 eq.) in ethanol.[20]

-

Catalyst Addition: While stirring the solution vigorously at room temperature, slowly add an aqueous solution of NaOH (e.g., 10-50%) dropwise.[19][20] The reaction is often exothermic; maintain the temperature between 20-25°C using a water bath if necessary.[22]

-

Reaction: Continue stirring for 2-24 hours. The formation of a turbid solution or precipitate indicates product formation.[19][22] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[19]

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.[19][21]

-

Neutralization & Precipitation: Slowly acidify the mixture with dilute HCl until the pH is neutral (pH ~7). This will cause the chalcone product to precipitate out of the solution.[19][21]

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.[19]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, typically ethanol.[19][20]

-

Characterization: Dry the purified product and confirm its identity and purity using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[19][20]

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a standard colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[23][24][25]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A-375)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Synthesized chalcone derivative

-

DMSO (for stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[23]

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium.[23][25] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[23]

-

Compound Treatment: Prepare serial dilutions of the chalcone compound in culture medium from a high-concentration DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[25] Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of the test compound (in triplicate). Include vehicle control (medium with DMSO) and negative control (medium only) wells.[23]

-

Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[23]

-

MTT Addition: After incubation, carefully remove the treatment medium. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[13][23] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[23]

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[23][24]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[23]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[23]

Future Directions and Conclusion

This compound and its analogs represent a fertile ground for medicinal chemistry exploration. While the foundational research is promising, future work should focus on several key areas:

-

Target Identification: Employing chemoproteomics and other advanced techniques to definitively identify the specific protein targets of the most active compounds.

-

Selectivity Profiling: Systematically screening lead compounds against panels of kinases and other potential off-targets to ensure a favorable safety profile.

-

Pharmacokinetic Optimization: Further structural modifications to fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties for optimal in vivo performance.

-

In Vivo Efficacy Studies: Progressing the most promising leads into relevant animal models of cancer, inflammation, and infectious disease.

References

- Application Notes and Protocols for Cell Viability (MTT) Assay of 4-Methylchalcone - Benchchem.

- Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC - PubMed Central.

- Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applic

- Chalcone: A Privileged Structure in Medicinal Chemistry - PMC - PubMed Central.

- Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applic

- Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applic

- Application Notes and Protocols for Cytotoxicity Studies of Chalcone Deriv

- The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity.

- Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - ACS Public

- Synthesis and In-Vitro/Silico Evaluation of Fluorin

- Pharmacotherapeutics Applications and Chemistry of Chalcone Deriv

- Chalcones in medicinal chemistry.

- Covalent inhibitors: a rational approach to drug discovery - PMC - NIH.

- Application Notes and Protocols: 4-Fluorobenzaldehyde in Claisen-Schmidt Condens

- Covalent Inhibition in Drug Discovery - PMC - NIH.

- Recent Advances in Covalent Drug Discovery - PMC - PubMed Central - NIH.

- Al-Nahrain Journal of Science Chalcone Derivatives: Synthesis and Cytotoxicity Assays.

- Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PubMed Central.

- Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay - Asian Journal of Green Chemistry.

- Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt p

- Covalent inhibitors in drug discovery: From accidental discoveries to avoided liabilities and designed therapies - ResearchG

- Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condens

- How to synthesize chalcones by Claisen-Schmidt condens

- N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)

- Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action | ACS Chemical Biology - ACS Public

- Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC - NIH.

- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz

- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI.

- Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis - PMC - PubMed Central.

- 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one - PubChem - NIH.

- This compound | 51594-59-3 - Sigma-Aldrich.

- Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy - PMC - PubMed Central.

- 1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one - Sigma-Aldrich.

- 2-(4-Fluorophenyl)

- Anti-inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - MDPI.

- Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models - MDPI.

- Anti-inflammatory, anti-oxidant and cardio-protective properties of novel fluorophenyl benzimidazole in L-NAME-induced hypertensive r

- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - MDPI.

- Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one - PubMed.

- 4-prop-2-enyl-phenol by Targeting Lyn Kinase in Human Neutrophils - PubMed.

Sources

- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Covalent Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]

- 14. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer [mdpi.com]

- 17. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. m.youtube.com [m.youtube.com]

- 22. scispace.com [scispace.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. anjs.edu.iq [anjs.edu.iq]

- 25. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 1-(4-Fluorophenyl)prop-2-en-1-one as a Michael Acceptor in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Principles and Strategic Importance

In the landscape of synthetic organic chemistry, the Michael addition stands as a cornerstone for carbon-carbon and carbon-heteroatom bond formation.[1][2] This conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is indispensable for building molecular complexity.[3][4][5] Within the vast arsenal of Michael acceptors, 1-(4-fluorophenyl)prop-2-en-1-one, a fluorinated chalcone derivative, has emerged as a particularly valuable substrate. Its strategic importance stems from the profound electronic influence of the fluorine atom and the synthetic versatility of the resulting adducts, which are prevalent scaffolds in medicinal chemistry and materials science.[6][7]

The fluorine atom, being highly electronegative, exerts a powerful electron-withdrawing effect on the entire conjugated system. This effect polarizes the molecule, significantly increasing the electrophilicity of the β-carbon and rendering the compound a highly reactive and efficient Michael acceptor. This guide provides an in-depth exploration of the reactivity, mechanistic nuances, and synthetic applications of this compound, offering field-proven insights for its effective utilization in research and development.

Section 2: The Core Mechanism: An Electronically-Tuned Reaction

The efficacy of this compound in Michael additions is best understood through its reaction mechanism, which is a thermodynamically favorable process driven by the formation of a stable C-C or C-heteroatom single bond.[5]

The canonical mechanism proceeds through three principal steps:

-

Nucleophile Activation: The reaction is typically initiated by a base, which deprotonates the Michael donor (e.g., a 1,3-dicarbonyl compound) to generate a stabilized, nucleophilic enolate.[2][3][5]

-

Conjugate Addition: The activated nucleophile attacks the electron-deficient β-carbon of the fluorinated chalcone. The electron density is subsequently pushed through the conjugated system to the carbonyl oxygen, forming a new, resonance-stabilized enolate intermediate.[5]

-

Protonation: The enolate intermediate is protonated during reaction workup, yielding the final, neutral 1,5-dicarbonyl adduct (or its heteroatomic analogue).[2]

The presence of the 4-fluorophenyl group is the critical design element. It enhances the partial positive charge on the β-carbon, accelerating the rate-determining nucleophilic attack compared to non-fluorinated chalcones and often leading to cleaner reactions with higher yields.

Caption: General Mechanism of the Michael Addition.